molecular formula C10H10F3N3O B1418167 1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 832727-80-7

1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B1418167
M. Wt: 245.2 g/mol
InChI Key: LLQNZOYJYIZTGR-UHFFFAOYSA-N
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Description

“1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one” is a chemical compound . The empirical formula of this compound is C16H14F3N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, the structure of a related compound was solved using the SHELXT-2014 program, and the non-hydrogen atoms were refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4- (4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the empirical formula of a related compound is C16H14F3N3O, and its molecular weight is 321.30 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in synthesizing novel fluorinated pyrido pyrazolo pyrimidines, demonstrating its role in the development of complex heterocyclic compounds (Krishnaiah & Narsaiah, 2001).
  • It's a key intermediate in the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylates, with its structural elucidation performed using spectroscopic techniques (Maqbool et al., 2013).

Medicinal Chemistry and Biological Activities

  • Derivatives of this compound have been synthesized and evaluated for their anticancer properties, with certain 1,2,4 triazole derivatives showing promising activity, highlighting its potential in medicinal chemistry (Nagender et al., 2016).
  • The compound serves as a building block for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which have shown potential as fluorescent molecules and as inhibitors for certain types of grass (Wu et al., 2006).

Chemical Properties and Reactions

  • Its derivatives are crucial in facilitating multi-component reactions (MCRs) leading to the synthesis of important fluorinated fused heterocyclic compounds, reflecting its versatility in chemical reactions (Wang et al., 2012).
  • The crystal structure of one of its derivatives was determined using X-ray crystallography, providing insights into its reaction mechanism with unsaturated carbonyl compounds (Liu et al., 2013).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented . For example, the compound “1- (4-Ethylphenyl)-3-methyl-4- (trifluoromethyl)-1H-pyrazolo [3,4-b]pyridin-6 (7H)-one” has hazard statements P301 + P310 - P305 + P351 + P338, indicating that it is acutely toxic if swallowed and causes eye irritation .

Future Directions

The future directions for the research and development of similar compounds have been suggested . For instance, it is expected that many novel applications of TFMP will be discovered in the future . Moreover, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

1-ethyl-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-3-16-9-8(5(2)15-16)6(10(11,12)13)4-7(17)14-9/h4H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQNZOYJYIZTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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